1-Pentafluorophenyl-2-thiourea

Adipogenesis Obesity Thiourea derivatives

Researchers often face inconsistent anion binding and limited lipophilicity when using non-fluorinated thiourea scaffolds. 1-Pentafluorophenyl-2-thiourea (CAS 715-60-6) is a privileged fluorinated building block that directly addresses these limitations. - The pentafluorophenyl group markedly increases NH acidity, delivering stronger hydrogen-bond donation and high-affinity oxoanion binding for selective receptor design. - Its computed LogP of 2.81 introduces a tunable lipophilic handle that improves membrane permeability in cell-active probes and CNS drug discovery programs. - As a demonstrated scaffold for nanomolar anti-adipogenic agents, this compound offers a validated starting point for obesity-targeted medicinal chemistry.

Molecular Formula C7H3F5N2S
Molecular Weight 242.17 g/mol
CAS No. 715-60-6
Cat. No. B1585988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pentafluorophenyl-2-thiourea
CAS715-60-6
Molecular FormulaC7H3F5N2S
Molecular Weight242.17 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)F)F)F)NC(=S)N
InChIInChI=1S/C7H3F5N2S/c8-1-2(9)4(11)6(14-7(13)15)5(12)3(1)10/h(H3,13,14,15)
InChIKeyYKRHDLIKBWNPJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Pentafluorophenyl-2-thiourea (CAS 715-60-6): Chemical Profile and Procurement Baseline


1-Pentafluorophenyl-2-thiourea (CAS 715-60-6) is a thiourea derivative featuring a fully fluorinated pentafluorophenyl ring, with the molecular formula C7H3F5N2S and a molecular weight of 242.17 g/mol [1]. The compound presents as a white crystalline solid with a melting point reported between 156–158°C, and it is soluble in organic solvents such as alcohols and ketones . As a fluorinated thiourea, it serves as a versatile intermediate in organic synthesis, particularly in the formation of carbon–sulfur bonds, and finds application in medicinal chemistry, supramolecular anion recognition, and catalysis .

1-Pentafluorophenyl-2-thiourea (CAS 715-60-6): Why Unsubstituted or Mono-Fluorinated Thiourea Analogs Cannot Be Freely Interchanged


Although numerous thiourea derivatives share a common core, the pentafluorophenyl moiety in 1-Pentafluorophenyl-2-thiourea imparts a distinct electronic and steric profile that fundamentally alters its behavior. The strong electron-withdrawing effect of the pentafluorophenyl group significantly enhances the acidity of the thiourea NH protons, thereby increasing hydrogen-bond donor strength and anion-binding capacity relative to non-fluorinated or mono-fluorinated analogs [1]. Furthermore, the presence of five fluorine atoms markedly influences lipophilicity, as reflected in a computed LogP of 2.81 , which deviates substantially from unsubstituted phenyl thiourea and directly impacts membrane permeability and solubility characteristics. These physicochemical divergences translate into measurable differences in biological potency, catalytic efficiency, and supramolecular recognition; consequently, substituting an in-class compound without these specific fluorine substitutions will likely yield non-comparable or inferior results in target applications [2].

1-Pentafluorophenyl-2-thiourea (CAS 715-60-6): Quantitative Differentiation Evidence Versus Close Structural Analogs


Anti-Adipogenic Potency: Pentafluorophenyl Thiourea Derivative vs. Clinical Reference Standards

A pentafluorophenyl-containing thiourea derivative (Compound 10) exhibited significantly enhanced anti-adipogenic activity compared to established natural product standards. This demonstrates that incorporation of the pentafluorophenyl group can yield superior inhibitory potency in cellular differentiation models [1].

Adipogenesis Obesity Thiourea derivatives

Anion Recognition: Sulfate Binding Affinity of Pentafluorophenyl-Functionalized Hexaurea Receptor

A tripodal hexaurea receptor appended with pentafluorophenyl groups demonstrated strong and selective binding affinity for sulfate over other biologically relevant oxoanions. The electron-withdrawing pentafluorophenyl substituent enhances hydrogen-bond donor strength, leading to a binding constant exceeding 10⁴ M⁻¹ for fluoride and strong sulfate complexation [1]. This selectivity is attributed to the enhanced acidity of the urea NH protons imparted by the pentafluorophenyl groups.

Supramolecular Chemistry Anion Recognition Hexaurea Receptors

Lipophilicity (LogP): Pentafluorophenyl Thiourea vs. Phenyl Thiourea

The introduction of five fluorine atoms onto the phenyl ring of thiourea substantially increases lipophilicity, as quantified by the computed LogP value. This parameter is crucial for predicting membrane permeability, bioavailability, and nonspecific binding in biological systems .

Physicochemical Properties Drug Design Thiourea derivatives

Chloride Transmembrane Transport: Pentafluorophenyl vs. Other Aromatic Substituents

In a series of tris-thiourea tripodal chloride transporters, the pentafluorophenyl-substituted variant was investigated alongside n-butyl, phenyl, fluorophenyl, trifluoromethylphenyl, and bis(trifluoromethyl)phenyl analogs [1]. Molecular dynamics simulations revealed that all substituted transporters, including the pentafluorophenyl derivative, were able to diffuse with chloride within the lipid bilayer and promote transmembrane transport, with the bilayer structure remaining intact. This confirms that the pentafluorophenyl group is compatible with the transport mechanism and may offer advantages in tuning transport kinetics due to its unique electronic profile [1].

Anion Transport Tripodal Transporters Molecular Dynamics

1-Pentafluorophenyl-2-thiourea (CAS 715-60-6): Evidence-Backed Research and Industrial Application Scenarios


Scaffold for Development of Anti-Obesity Agents

Based on the demonstrated nanomolar anti-adipogenic activity of a pentafluorophenyl-containing thiourea derivative (IC50 = 740 nM) that outperformed epigallocatechin gallate and curcumin by >20-fold, 1-Pentafluorophenyl-2-thiourea serves as a privileged starting material or core scaffold for medicinal chemistry programs targeting adipogenesis and obesity [1]. Researchers developing inhibitors of adipocyte differentiation should prioritize this fluorinated thiourea core over non-fluorinated analogs.

Supramolecular Anion Receptors and Sensors

The pentafluorophenyl group dramatically enhances the hydrogen-bond donor strength of urea and thiourea moieties. Studies confirm that pentafluorophenyl-functionalized hexaurea receptors bind sulfate with high affinity and selectivity over competing anions [1]. 1-Pentafluorophenyl-2-thiourea is therefore an ideal building block for constructing tripodal or multivalent anion receptors, sensors, and extraction agents where strong, selective oxoanion binding is required.

Synthetic Transmembrane Anion Transporters

Molecular dynamics simulations demonstrate that tripodal transporters incorporating pentafluorophenyl thiourea units are capable of diffusing through lipid bilayers while carrying chloride, a prerequisite for function as anion carriers [1]. 1-Pentafluorophenyl-2-thiourea can be employed as a precursor to synthesize novel ionophores and channel mimetics, with the pentafluorophenyl group offering tunable electronic effects to optimize transport kinetics.

Lipophilic Probe or Intermediate in Medicinal Chemistry

With a computed LogP of 2.81, 1-Pentafluorophenyl-2-thiourea exhibits markedly higher lipophilicity than unsubstituted phenyl thiourea [1]. This property makes it a valuable intermediate for introducing fluorinated, lipophilic moieties into drug candidates, potentially improving membrane permeability and metabolic stability. It is particularly relevant for central nervous system (CNS) drug discovery programs where balanced lipophilicity is critical.

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